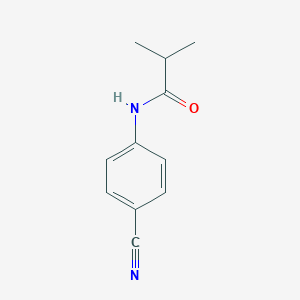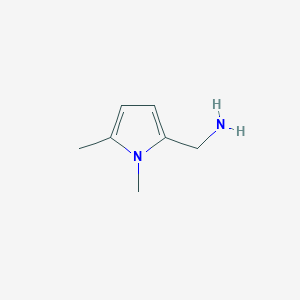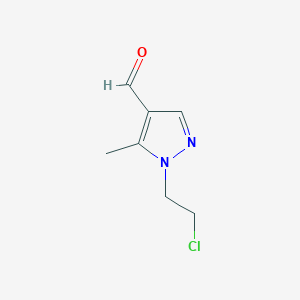![molecular formula C13H12N3O8PS B038208 [4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate CAS No. 117525-86-7](/img/structure/B38208.png)
[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate is a chemical compound with the molecular formula C13H12N3O8PS and a molecular weight of 401.29 g/mol . It is characterized by the presence of a nitro group, a methylsulfonyl group, and a phenylazo group attached to a phenyl phosphate backbone .
Métodos De Preparación
The synthesis of 4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate typically involves the following steps:
Diazotization: The starting material, 4-nitro-2-methylsulfonylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol in the presence of a base to form the azo compound.
Phosphorylation: The resulting azo compound is phosphorylated using phosphorus oxychloride (POCl3) to yield 4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity .
Análisis De Reacciones Químicas
4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The azo group can be reduced to hydrazo compounds using reducing agents such as sodium dithionite.
Substitution: The phosphate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, sodium dithionite, and various bases and acids . Major products formed from these reactions include amino derivatives, hydrazo compounds, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The nitro group and azo group play key roles in its biological activity by participating in redox reactions and forming covalent bonds with target molecules . The phosphate group enhances its solubility and facilitates its transport within biological systems .
Comparación Con Compuestos Similares
4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate can be compared with other similar compounds, such as:
4-(4’-Nitrophenylazo)phenyl phosphate: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
4-(4’-Aminophenylazo)phenyl phosphate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
4-(4’-Methylsulfonylphenylazo)phenyl phosphate: Lacks the nitro group, affecting its redox properties and biological activity.
The presence of both the nitro and methylsulfonyl groups in 4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate makes it unique and versatile for various applications .
Propiedades
Número CAS |
117525-86-7 |
|---|---|
Fórmula molecular |
C13H12N3O8PS |
Peso molecular |
401.29 g/mol |
Nombre IUPAC |
[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C13H12N3O8PS/c1-26(22,23)13-8-10(16(17)18)4-7-12(13)15-14-9-2-5-11(6-3-9)24-25(19,20)21/h2-8H,1H3,(H2,19,20,21) |
Clave InChI |
PTCBIOYEYIKDAH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)OP(=O)(O)O |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)OP(=O)(O)O |
Sinónimos |
4-(4'-nitro-2'-methylsulfonylphenylazo)phenyl phosphate 4-NMPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



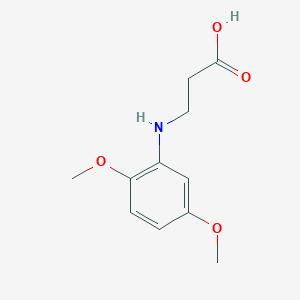
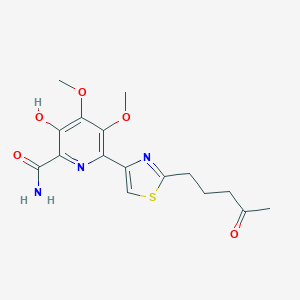
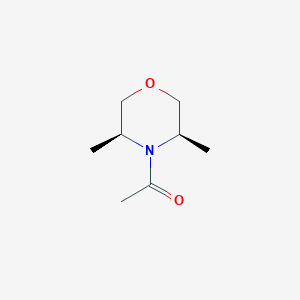
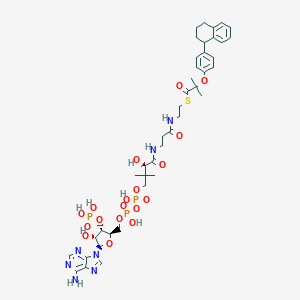
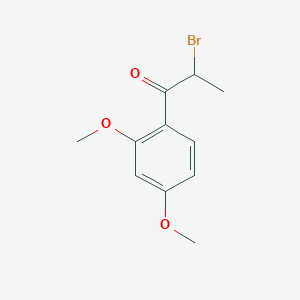
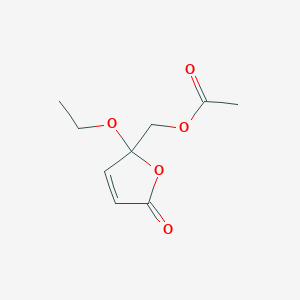
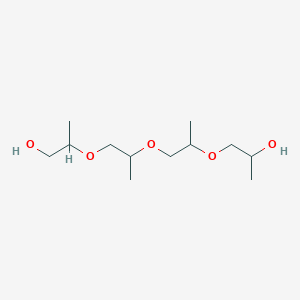
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
